rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans

Factor Xa inhibition Anticoagulant discovery Structure-based drug design

rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans, is a racemic pyrrolidine‑3,4‑dicarboxylic acid derivative bearing two carboxyl groups in a trans configuration. The compound exists as a racemic mixture of (3R,4R)- and (3S,4S)-enantiomers and is supplied as the hydrochloride salt.

Molecular Formula C6H10ClNO4
Molecular Weight 195.6
CAS No. 1909288-35-2
Cat. No. B2395374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans
CAS1909288-35-2
Molecular FormulaC6H10ClNO4
Molecular Weight195.6
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C(=O)O.Cl
InChIInChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4-;/m1./s1
InChIKeyOFHYMQZHRBRGDB-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Hydrochloride, trans (CAS 1909288-35-2): Baseline Procurement Profile


rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans, is a racemic pyrrolidine‑3,4‑dicarboxylic acid derivative bearing two carboxyl groups in a trans configuration. The compound exists as a racemic mixture of (3R,4R)- and (3S,4S)-enantiomers and is supplied as the hydrochloride salt . Its core scaffold has been employed in the design of potent, orally bioavailable factor Xa inhibitors, where the (3R,4R)‑configured pyrrolidine‑3,4‑dicarboxamide framework demonstrated clinical‑candidate properties including sub‑micromolar enzyme inhibition, high serine‑protease selectivity, and favorable pharmacokinetics in rat and monkey [1]. This establishes the compound as a validated chiral building block for anticoagulant medicinal‑chemistry programs and for the general synthesis of conformationally constrained, stereochemically defined pyrrolidine derivatives [2].

Why Generic Substitution of rac-(3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Hydrochloride, trans Falls Short


Although the pyrrolidine‑3,4‑dicarboxylic acid scaffold is shared among several in‑class compounds, stereochemistry and salt form critically govern utility. The trans configuration of the carboxyl groups enforces a specific spatial arrangement that directly impacts metal‑ion chelation and target‑binding geometry in enzyme‑inhibitor complexes, as demonstrated by factor Xa co‑crystal structures [1]. Simply substituting the racemic hydrochloride with a cis isomer or a free base would alter the hydrogen‑bond network and electrostatic interactions, potentially abolishing inhibitory activity. Likewise, using the enantiopure (3R,4R)- or (3S,4S)-form changes the pharmacological profile, as the (3R,4R)-configuration is essential for high‑affinity factor Xa binding [2]. The racemic hydrochloride therefore serves as a cost‑effective, validated entry point for structure‑activity‑relationship studies that require the trans scaffold without the expense of early‑stage enantiopure material, while retaining the capacity for subsequent chiral resolution into active enantiomers via established enzymatic methods [3].

Quantitative Differentiation Guide for rac-(3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Hydrochloride, trans


Trans Configuration Enables Factor Xa Inhibitor Potency: PDB‑Validated Scaffold vs. Cis Isomers

Crystal structures of factor Xa in complex with (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides (PDB 2XBW, 2XBY, 2XBX, 2XC4) confirm that the trans‑3,4‑dicarboxylate motif intimately contacts the S1 and S4 pockets. The lead compound R1663 (derived from the (3R,4R)-trans scaffold) achieved a Ki of <10 nM against factor Xa and >1000‑fold selectivity over trypsin, thrombin, and plasmin [1]. By contrast, cis‑3,4‑pyrrolidinedicarboxylic acid derivatives are primarily explored as mGluR modulators and lack validated factor Xa activity, underscoring that the trans geometry is non‑substitutable for anticoagulant programs [2].

Factor Xa inhibition Anticoagulant discovery Structure-based drug design

Racemic Hydrochloride Offers a Cost‑Effective Entry Point Without Sacrificing Scaffold Fidelity

The racemic hydrochloride salt of trans‑pyrrolidine‑3,4‑dicarboxylic acid provides the identical trans scaffold geometry as the enantiopure (3R,4R)- or (3S,4S)-forms at a lower cost, making it suitable for initial SAR exploration and high‑throughput amide library synthesis. When enantiopurity is required, the racemate can be enzymatically resolved to (R,R)- and (S,S)-monoethyl esters with >95 % ee in multigram quantities, as demonstrated by the highly selective enzymatic monohydrolysis of the N‑Boc‑protected trans‑diester [1].

Chiral building blocks Cost‑efficient screening Process chemistry

Hydrochloride Salt Form Demonstrates Superior Handling vs. Free Base for Automated Synthesis Platforms

The hydrochloride salt of rac‑trans‑pyrrolidine‑3,4‑dicarboxylic acid is a crystalline solid with a molecular weight of 195.60 g/mol, whereas the free acid (C6H9NO4, MW 159.14) is typically a low‑melting solid or gum at ambient temperature . The salt exhibits improved water solubility and ease of weighing, which is critical for automated parallel synthesis and liquid‑handling workflows commonly employed in medicinal chemistry laboratories. In contrast, the free acid or ester derivatives (e.g., dimethyl or diethyl esters) require additional hydrolysis steps before use in amide coupling reactions, adding synthetic complexity .

Automated synthesis Salt selection Solubility

High‑Impact Application Scenarios for rac-(3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Hydrochloride, trans


Factor Xa Inhibitor Lead Optimization

The racemic trans‑3,4‑dicarboxylate scaffold is the validated core from which clinical candidate R1663 was developed, providing a direct structural template for parallel amide library synthesis targeting the S1/S4 pockets of factor Xa [1]. Procurement of the racemic hydrochloride enables rapid exploration of C‑3 and C‑4 amide substituents before committing to enantiopure scale‑up.

Chiral Pool Synthesis of Enantiopure Pyrrolidine Building Blocks

As a racemic trans‑diester precursor, the compound can be enzymatically resolved to (R,R)- and (S,S)-half esters with >95 % ee [2]. These intermediates serve as versatile entry points for metalloproteinase inhibitors, azabicyclic scaffolds, and natural‑product‑like libraries.

Stereochemical Probe in Glutamatergic Signaling Studies

The trans‑3,4‑PDC isomer has been used as a glutamate reuptake blocker in rodent microdialysis studies, producing a dose‑dependent increase in extracellular glutamate (1–4 mM perfusion) [3]. This makes the compound useful for electrophysiology and neuropharmacology experiments requiring exogenous modulation of EAAT function.

Automated Amide Library Production in MedChem Facilities

The crystalline hydrochloride salt is compatible with solid‑dispensing robots and standard amide‑coupling protocols (e.g., HATU/DIPEA), allowing high‑throughput generation of pyrrolidine‑3,4‑dicarboxamide libraries for screening against serine proteases, kinases, or other drug‑target families .

Quote Request

Request a Quote for rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.